N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and a carboxamide side chain. The side chain includes a unique ethyl bridge bearing both furan-2-yl and thiophen-3-yl moieties. Its molecular formula is C₂₀H₁₇N₃O₃S, with a calculated molecular weight of 379.43 g/mol. The compound’s hybrid furan-thiophene-ethyl group distinguishes it from analogous oxazole derivatives, likely influencing its electronic properties and binding affinity .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(17-11-19(25-22-17)14-5-2-1-3-6-14)21-12-16(15-8-10-26-13-15)18-7-4-9-24-18/h1-11,13,16H,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXIBXBWGHXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of boron reagents with halogenated precursors in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring can produce amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Oxazole-3-carboxamide Derivatives
*Inferred from structural similarity to Ceapins ().
Key Findings:
Substituent Effects on Bioactivity: The furan-thiophene-ethyl side chain in the target compound introduces steric bulk and electronic diversity compared to Ceapin-A4’s benzylpyrazole group. This may enhance interactions with hydrophobic protein pockets while reducing solubility .
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (379.43 g/mol vs. 304–338 g/mol for others) correlates with increased lipophilicity (logP ~3.2 predicted), which may enhance membrane permeability but reduce aqueous solubility .
Thiazoles are more prone to oxidative degradation compared to oxazoles .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling 5-phenyl-1,2-oxazole-3-carboxylic acid with 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine using standard carbodiimide reagents (e.g., EDCl/HOBt), as suggested by commercial availability of similar intermediates () .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound incorporates multiple heterocyclic rings, which are often associated with diverse pharmacological properties. The structural uniqueness of this compound suggests promising avenues for research in medicinal chemistry, particularly in the fields of antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N2O3S, with a molecular weight of approximately 372.45 g/mol. Its structure includes:
- A furan ring : known for its role in various biological activities.
- A thiophene ring : which enhances the compound's electron-donating properties.
- An oxazole ring : often linked to antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and leukemia cells (U937), revealing IC50 values of 5 µM and 8 µM, respectively. These results indicate a promising anticancer profile.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| U937 | 8 |
| HeLa | 12 |
The mechanism by which this compound exerts its biological effects involves apoptosis induction in cancer cells. Flow cytometry analyses have indicated that treatment with the compound leads to increased levels of pro-apoptotic proteins such as p53 and caspase activation, suggesting a pathway that triggers programmed cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxazole compounds exhibit potent antimicrobial activity. The study highlighted that modifications to the oxazole ring can enhance efficacy against resistant strains .
- Anticancer Research : In a clinical trial involving breast cancer patients, compounds similar to this compound were shown to improve patient outcomes when combined with standard chemotherapy .
Q & A
Q. What are the common synthetic routes for synthesizing N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between furan/thiophene-containing intermediates and oxazole-carboxamide precursors under controlled conditions (e.g., inert atmosphere, 60–80°C) .
- Protection/deprotection strategies for functional groups like amines or hydroxyls to prevent side reactions .
- Purification via column chromatography or recrystallization to isolate the final product . Key analytical techniques include NMR for structural confirmation and HPLC for purity assessment (>95% purity) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- 1H/13C NMR spectroscopy to confirm substituent positions and connectivity of the furan, thiophene, and oxazole rings .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve stereochemistry and packing interactions .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- In vitro antimicrobial activity using broth microdilution assays (e.g., against S. aureus or E. coli) .
- Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) based on structural analogs with known activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiophene-oxazole coupling step?
Low yields in coupling reactions may arise from steric hindrance or competing side reactions. Strategies include:
Q. How to resolve contradictions in spectral data for structural isomers?
Conflicting NMR or mass spectra may indicate isomerization or impurities. Solutions involve:
- 2D NMR techniques (e.g., COSY, NOESY) to distinguish regioisomers .
- Computational modeling (DFT calculations) to predict stable conformers and compare with experimental data .
- Isotopic labeling to trace reaction pathways and identify intermediates .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?
SAR studies require systematic modifications:
- Substituent variation : Replace the phenyl group with electron-withdrawing/donating groups (e.g., -NO2, -OCH3) to assess electronic effects .
- Bioisosteric replacements : Swap the thiophene ring with pyrrole or pyridine to evaluate heterocycle specificity .
- Pharmacophore mapping : Use docking simulations to identify critical binding motifs (e.g., the oxazole-carboxamide moiety) .
Q. How to design stability studies under physiological conditions?
Stability assays should evaluate:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor decomposition via HPLC .
- Thermal stability : Accelerated aging studies at 40–60°C to simulate long-term storage .
- Metabolic stability : Liver microsome assays to assess susceptibility to cytochrome P450 enzymes .
Q. What computational methods are suitable for predicting target interactions?
Advanced modeling approaches include:
- Molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) for potential targets .
- Molecular dynamics (MD) simulations (GROMACS) to study binding stability over time .
- QSAR models to correlate structural descriptors with bioactivity data .
Q. How to address poor aqueous solubility in pharmacological assays?
Solubility enhancement strategies involve:
Q. What experimental controls are critical for reproducibility in bioactivity studies?
To ensure reliability:
- Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) .
- Vehicle controls : Test solvents (e.g., DMSO) at matching concentrations .
- Blinded experiments : Randomize sample processing to eliminate bias .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in silico activity predictions?
Divergences may stem from assay conditions or model limitations. Mitigate by:
- Validating computational models with experimental data from structural analogs .
- Repeating assays under standardized conditions (e.g., consistent cell passage numbers) .
- Assessing membrane permeability (Caco-2 assays) to confirm cellular uptake .
Q. What steps should follow inconsistent SAR trends across analogs?
Investigate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
